molecular formula C17H20N2O2 B2479349 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide CAS No. 898432-63-8

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide

Cat. No. B2479349
CAS RN: 898432-63-8
M. Wt: 284.359
InChI Key: JICVDGJYIMSWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based molecules and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)propionamide and related compounds have been explored in scientific research for their unique synthesis methods, chemical properties, and applications in various fields. The synthesis of derivatives involving furan and indole units, such as in the creation of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, involves complex chemical processes, including electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring. These synthetic pathways underscore the versatility and potential of furan and indole derivatives in chemical research (El’chaninov & Aleksandrov, 2017).

Anticancer Applications

The exploration of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as potential anticancer agents, specifically targeting the epidermal growth factor receptor (EGFR), highlights significant scientific interest. These compounds have shown potent cytotoxic activities against various cancer cell lines, including human lung adenocarcinoma, cervical cancer, and colorectal cancer cells. The inclusion of the furan and indole moieties in these derivatives suggests their importance in designing effective anticancer agents. Among these, specific derivatives have demonstrated potent anticancer activity, showcasing the role of structural modification in enhancing therapeutic efficacy (Lan et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of compounds containing furan and indole units, such as the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids, are of significant research interest. These studies provide insights into the potential of furan and indole derivatives as bases for developing new antimicrobial and antifungal agents, expanding the applications of these heterocyclic compounds in addressing various microbial infections (Akhaja & Raval, 2012).

Molecular Docking and Biological Activity Studies

Molecular docking studies of compounds such as 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one have revealed their potential against mycobacterium tuberculosis, bacterial infections, and cancer proteins. These studies highlight the importance of structural analysis and molecular interactions in understanding the biological activities of furan and indole derivatives, paving the way for novel drug discovery and development strategies (Nishtala & Basavoju, 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-17(20)18-12-15(16-8-5-11-21-16)19-10-9-13-6-3-4-7-14(13)19/h3-8,11,15H,2,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVDGJYIMSWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.